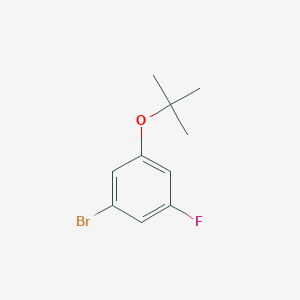
1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Vue d'ensemble
Description
1-Bromo-3-(tert-butoxy)-5-fluorobenzene is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Bromo-3-(tert-butoxy)-5-fluorobenzene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom, a tert-butoxy group, and a fluorine atom, suggests that it may exhibit unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Chemical Formula : C₁₀H₁₂BrF
- Molecular Weight : 227.11 g/mol
- CAS Number : 1123172-38-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets.
Enzyme Inhibition
Research indicates that halogenated compounds often act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Cell Signaling Modulation
The presence of the tert-butoxy group may enhance the compound's ability to interact with cell membranes and modulate signaling pathways. This interaction could influence processes such as cell proliferation and apoptosis, making it a candidate for cancer research.
Biochemical Pathways
This compound may participate in several biochemical pathways:
- Antioxidant Defense : Compounds with similar structures have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Metabolic Pathways : The compound may affect glucose metabolism by inhibiting α-amylase activity, which could be relevant in diabetes research .
Case Studies and Research Findings
Several studies have investigated the biological effects of halogenated aromatic compounds similar to this compound:
- Study on Enzyme Inhibition :
-
Cell Proliferation Assays :
- In vitro studies using cancer cell lines demonstrated that compounds with similar structures inhibited cell growth significantly at micromolar concentrations. This suggests that this compound may possess anticancer properties.
- Toxicity Assessment :
Summary of Biological Activities
Propriétés
IUPAC Name |
1-bromo-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCRSISEUGDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718655 | |
| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889362-81-6 | |
| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













